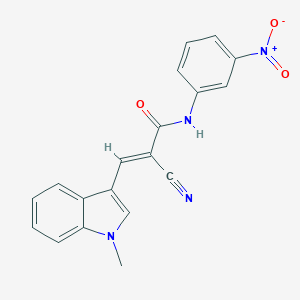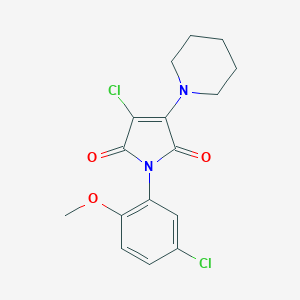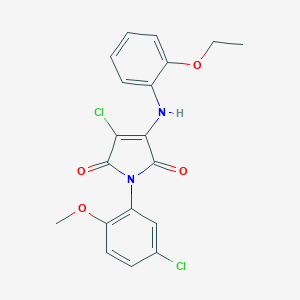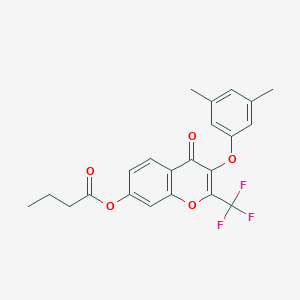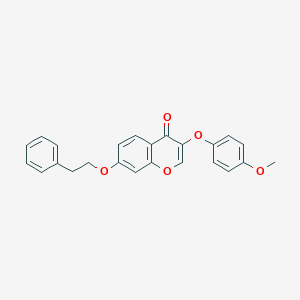![molecular formula C20H17N5S3 B380884 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 315694-01-0](/img/structure/B380884.png)
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H17N5S3 and its molecular weight is 423.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Triazole derivatives are known for their wide range of medicinal applications. They have been used in approved drugs for various treatments such as diabetes (Sitagliptin), antipsychotics (Lorpiprazole), and anxiolytics (Alprazolam) . The compound could potentially be explored for similar pharmacological properties.
Antitumor Activity
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor properties . Research could be directed towards evaluating this compound’s efficacy in cancer treatment.
Neurological Disorders
Given that certain triazole derivatives are used in treating conditions like Alzheimer’s disease and insomnia , this compound may also hold potential in neuropharmacology.
Antimicrobial and Antiviral Applications
Triazine and triazole derivatives have shown antimicrobial and antiviral activities . The subject compound could be synthesized and tested for these biological activities.
Synthetic Chemistry
The synthesis of triazolo-based heterocycles is a field of interest in synthetic chemistry . This compound could serve as a model for developing new synthetic methodologies.
Anticancer Research
Some triazole derivatives have been designed and evaluated for their anticancer activity . This suggests a possible application for the compound within anticancer research.
Each of these fields presents a unique opportunity to explore the applications of 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine . Further research and experimentation would be necessary to fully understand and harness its potential.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may interact with its targets, leading to changes in their activity and potentially resulting in therapeutic effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways . For example, inhibition of carbonic anhydrase can affect the regulation of pH and fluid balance in the body, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
2-ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S3/c1-2-15-21-17-16(11-7-3-5-9-13(11)26-17)18(22-15)28-20-24-23-19-25(20)12-8-4-6-10-14(12)27-19/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCZUULKLAXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NN=C5N4C6=CC=CC=C6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[4-(dimethylamino)benzylidene]-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide](/img/structure/B380804.png)
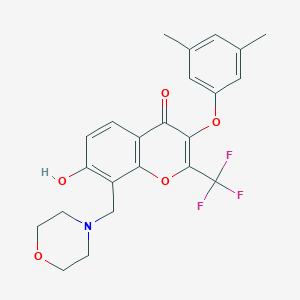

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380809.png)
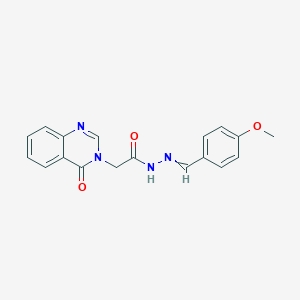
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B380812.png)
